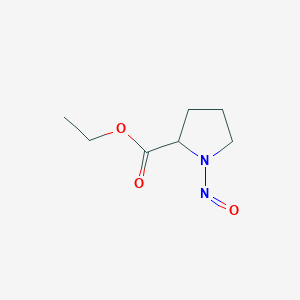
N-Nitrosoproline ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Nitrosoproline ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2O3 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biomarker for Nitrosation Capacity
N-Nitrosoproline ethyl ester has been identified as a significant biomarker for assessing the endogenous nitrosation capacity in humans. Research indicates that it can be formed from the reaction between proline and nitrite, which is relevant in understanding dietary influences on nitrosamine formation. A study utilized gas chromatography-mass spectrometry to quantify N-nitrosoproline levels in urine, demonstrating its potential to monitor dietary interventions aimed at reducing nitrosamine synthesis after nitrate ingestion .
Dietary Interventions and Cancer Prevention
The compound has been investigated for its role in dietary interventions to inhibit the formation of carcinogenic nitrosamines. In a pilot study, the effects of garlic supplementation on urinary excretion levels of N-nitrosoproline were analyzed, suggesting that garlic may suppress nitrosation processes . This research highlights the potential for this compound to serve as a marker for evaluating the effectiveness of dietary components in cancer prevention strategies.
Pharmacological Studies
This compound has also been explored in pharmacological contexts, particularly concerning its non-carcinogenic properties. Unlike other nitrosamines, which are often linked to carcinogenesis, N-nitrosoproline is considered non-carcinogenic . This characteristic makes it an interesting subject for further studies aimed at understanding the mechanisms of nitrosamine action and their implications in drug development.
Analytical Method Development
The development of analytical methods for detecting this compound is crucial for both research and clinical applications. Recent advancements include isotope dilution gas chromatography-mass spectrometry techniques that allow for sensitive detection and quantification of this compound in biological samples . Such methods enhance the ability to study its formation and metabolism in vivo, providing insights into its biological significance.
Table 1: Summary of Key Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Garlic Supplementation | Reduced urinary excretion of N-nitrosoproline | Potential dietary intervention for cancer prevention |
| Quantification Methods | Developed reliable GC/MS methods for detection | Enhanced ability to monitor nitrosamine levels |
| Non-carcinogenic Nature | Demonstrated non-carcinogenic properties in vitro | Supports further exploration in therapeutic contexts |
属性
CAS 编号 |
16339-06-3 |
|---|---|
分子式 |
C7H12N2O3 |
分子量 |
172.18 g/mol |
IUPAC 名称 |
ethyl 1-nitrosopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-2-12-7(10)6-4-3-5-9(6)8-11/h6H,2-5H2,1H3 |
InChI 键 |
CPURSCKAPPWVBT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN1N=O |
规范 SMILES |
CCOC(=O)C1CCCN1N=O |
同义词 |
N-nitrosoproline ethyl ester N-nitrosoproline ethyl ester, (L)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















